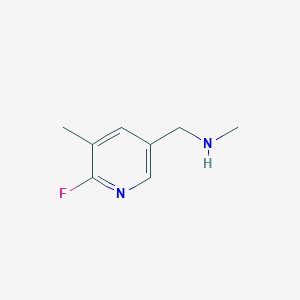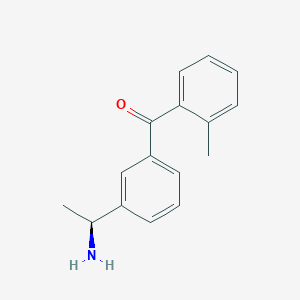
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a tolyl group bonded to a methanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: The synthesis begins with the preparation of the aminoethyl intermediate through a reaction between an appropriate amine and an aldehyde or ketone under reductive amination conditions.
Coupling with Phenyl and Tolyl Groups: The aminoethyl intermediate is then coupled with a phenyl ring and a tolyl group using a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification methods to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Functionalized derivatives with different substituents
Scientific Research Applications
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
(3-(1-aminoethyl)phenyl)(p-tolyl)methanone hydrochloride: A structural isomer with the tolyl group in a different position.
(3-(1-aminoethyl)phenyl)(m-tolyl)methanone hydrochloride: Another structural isomer with the tolyl group in the meta position.
Uniqueness
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is unique due to its specific stereochemistry and the position of the tolyl group, which can influence its reactivity, interaction with biological targets, and overall properties. This uniqueness makes it valuable for specific applications where these characteristics are crucial.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
[3-[(1S)-1-aminoethyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H17NO/c1-11-6-3-4-9-15(11)16(18)14-8-5-7-13(10-14)12(2)17/h3-10,12H,17H2,1-2H3/t12-/m0/s1 |
InChI Key |
HDMCAWARIYFJTI-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)[C@H](C)N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


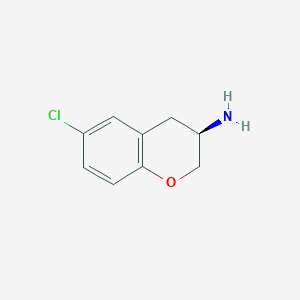
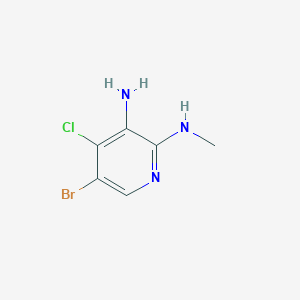

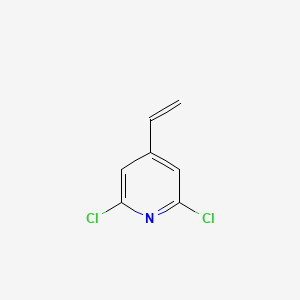
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
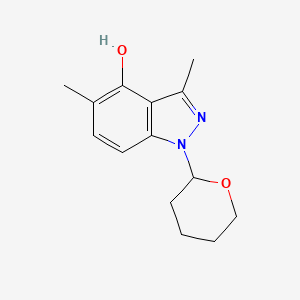
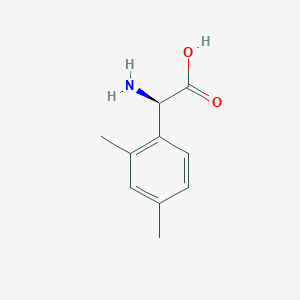
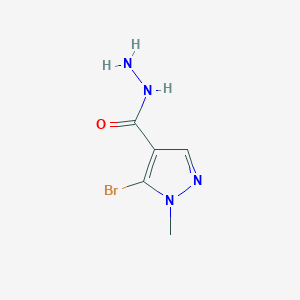
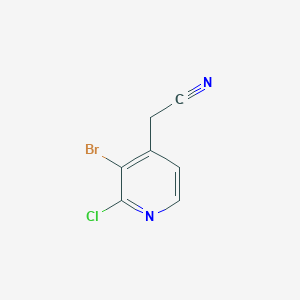
![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)

![(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B12964233.png)
